REACTION_CXSMILES
|
[C:1]([NH:5][C:6]1[C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][N:9]=[C:8]([S:17][CH3:18])[N:7]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(O)C>[C:1]([NH:5][C:6]1[C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=[C:8]([S:17][CH3:18])[N:7]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=NC(=NC=C1C(=O)OCC)SC
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
35.6 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35.6 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
STIRRING
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Details
|
the resulting mixture was stirred for 0.5 h at room temperature
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Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
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Type
|
WASH
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Details
|
the solids were washed twice with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 45° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC1=NC(=NC=C1C(=O)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.73 mmol | |
AMOUNT: MASS | 2.83 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |